molecular formula C11H17NO3 B3280153 Methyl[(2,3,4-trimethoxyphenyl)methyl]amine CAS No. 709649-63-8

Methyl[(2,3,4-trimethoxyphenyl)methyl]amine

Cat. No.: B3280153
CAS No.: 709649-63-8
M. Wt: 211.26 g/mol
InChI Key: UKXJEMBFGQCTOB-UHFFFAOYSA-N
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Description

Methyl[(2,3,4-trimethoxyphenyl)methyl]amine (CAS: 709649-63-8) is a secondary amine featuring a methyl group attached to a benzylamine backbone, with methoxy substituents at the 2-, 3-, and 4-positions of the aromatic ring. Its molecular formula is C12H17NO3, and it has a molecular weight of 223.27 g/mol . Its small methyl substituent and electron-rich aromatic system influence its solubility, lipophilicity, and metabolic stability.

Properties

IUPAC Name

N-methyl-1-(2,3,4-trimethoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-12-7-8-5-6-9(13-2)11(15-4)10(8)14-3/h5-6,12H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXJEMBFGQCTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264063
Record name 2,3,4-Trimethoxy-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709649-63-8
Record name 2,3,4-Trimethoxy-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709649-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethoxy-N-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2,3,4-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with methylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,3,4-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Methyl[(2,3,4-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to enhance the binding affinity of the compound to these targets, leading to the modulation of various biochemical pathways. For instance, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

Structural analogs of Methyl[(2,3,4-trimethoxyphenyl)methyl]amine differ primarily in the substituent attached to the benzylamine nitrogen. Key examples include:

Benzyl-(2,3,4-trimethoxybenzyl)amine (CAS: 436086-80-5)
  • Molecular Formula: C17H21NO3
  • Molecular Weight : 295.35 g/mol
  • Key Difference : The methyl group is replaced with a benzyl group, increasing lipophilicity and steric bulk. This substitution may enhance membrane permeability but reduce metabolic stability compared to the methyl derivative .
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine (CAS: 893574-83-9)
  • Molecular Formula: C14H23NO3
  • Molecular Weight : 253.34 g/mol
  • Key Difference : An isobutyl group replaces the methyl substituent. This bulkier alkyl chain improves hydrophobic interactions but may compromise aqueous solubility. This compound is manufactured as a high-purity API intermediate (≥97%) for pharmaceutical research .
1-[(2,3,4-trimethoxyphenyl)methyl]piperazine (Trimetazidine hydrochloride, CAS: 13171-25-0)
  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • Key Difference : The amine is incorporated into a piperazine ring. This modification confers therapeutic utility as an antianginal agent, highlighting the critical role of nitrogen heterocycles in drug design .

Aromatic Ring Substitution Patterns

The position and number of methoxy groups significantly influence biological activity:

1-(2,4,5-Trimethoxyphenyl)propan-2-amine (Trimethoxyamphetamine, TMA-2)
  • Molecular Formula: C12H19NO3
  • Molecular Weight : 225.28 g/mol
  • Key Difference: A propylamine chain replaces the benzylamine structure. This compound is a Schedule I controlled substance with hallucinogenic properties, demonstrating how chain length and substitution patterns dictate psychoactivity .
5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
  • Molecular Formula : C14H17N5O3
  • Molecular Weight : 311.32 g/mol
  • Key Difference : The benzylamine is integrated into a pyrimidine ring system. Such derivatives are explored for antimetabolite or antiviral applications due to altered electronic properties .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituent on Amine Key Features/Applications Reference
This compound C12H17NO3 223.27 Methyl Intermediate, potential CNS activity
Benzyl-(2,3,4-trimethoxybenzyl)amine C17H21NO3 295.35 Benzyl Enhanced lipophilicity
(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine C14H23NO3 253.34 Isobutyl API intermediate, high purity
1-[(2,3,4-trimethoxyphenyl)methyl]piperazine C14H20N2O3 264.32 Piperazine Trimetazidine (antianginal)
Cyclopentyl-(2,3,4-trimethoxybenzyl)-amine C15H23NO3 265.35 Cyclopentyl Research chemical
1-(2,4,5-Trimethoxyphenyl)propan-2-amine (TMA-2) C12H19NO3 225.28 Propylamine Schedule I hallucinogen

Research Findings and Pharmacological Insights

  • Metabolic Stability : Smaller substituents (e.g., methyl) generally exhibit faster hepatic clearance compared to bulkier groups (e.g., benzyl, isobutyl) due to reduced steric hindrance .
  • Therapeutic Utility : Piperazine derivatives like Trimetazidine demonstrate the importance of nitrogen-containing rings in enhancing target affinity and pharmacokinetic profiles .
  • Psychoactivity: Amphetamine analogs (e.g., TMA-2) underscore the impact of methoxy group positioning and amine chain length on serotonin receptor binding and hallucinogenic potency .

Biological Activity

Methyl[(2,3,4-trimethoxyphenyl)methyl]amine is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its anticancer and antimicrobial properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

This compound features a unique structural configuration characterized by a methylamine functional group attached to a trimethoxyphenyl moiety. The presence of three methoxy groups at the 2, 3, and 4 positions on the aromatic ring enhances the compound's lipophilicity and potential pharmacological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Derivatives of this compound have been tested against various cancer cell lines with promising results.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic potential of various analogs derived from this compound against SCC9 tumor cells. The MTT cell viability assay was used to determine the IC50 values (the concentration required to inhibit cell growth by 50%).

Tumor Cell Line IC50 (µM) Standard Deviation Selectivity Index
B16-F1073.290.0610.10
HEP G26.630.15111.7
HT-297.310.23101.3

The results indicate that the compound exhibited selective cytotoxicity towards HEP G2 and HT-29 cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have indicated that similar compounds can inhibit bacterial growth and possess antifungal properties.

The antimicrobial effects are believed to be mediated through interactions with microbial enzymes or membranes, disrupting their function and leading to cell death. This mechanism highlights the compound's potential in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. A comparative analysis reveals variations in biological activity based on structural modifications.

Compound Name Structural Features Biological Activity
4-MethoxyphenethylamineMethoxy-substituted phenethylamineNeurotransmitter modulation
N,N-DimethyltryptamineIndole structure with dimethyl amineHallucinogenic properties
3,4-MethylenedioxymethamphetamineMethylenedioxy-substituted phenethylaminePsychoactive effects

This table illustrates how minor changes in structure can lead to significant differences in biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[(2,3,4-trimethoxyphenyl)methyl]amine
Reactant of Route 2
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Methyl[(2,3,4-trimethoxyphenyl)methyl]amine

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